N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide
Description
N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a sulfonamide group
Properties
IUPAC Name |
N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(20-11-2-1-3-12-20)8-10-19-24(22,23)16-6-4-5-14-13-18-9-7-15(14)16/h4-7,9,13,19H,1-3,8,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHJNOFOLVRFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction involving piperidine and a suitable precursor, such as 3-oxo-3-(piperidin-1-yl)propanenitrile.
Isoquinoline Introduction: The isoquinoline moiety is then attached through a coupling reaction, often using Suzuki–Miyaura coupling, which involves the use of boron reagents.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium for coupling reactions), and bases (e.g., sodium hydroxide for sulfonamide formation). Major products formed from these reactions include various substituted derivatives with potential biological activity.
Scientific Research Applications
N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an antagonist or agonist at receptor sites, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide can be compared with similar compounds, such as:
3-oxo-3-(piperidin-1-yl)propanenitrile: This compound shares the piperidine and oxo groups but lacks the isoquinoline and sulfonamide moieties.
N-(3-oxo-3-piperidin-1-ylpropyl)acetamide: This compound has a similar structure but features an acetamide group instead of the isoquinoline-sulfonamide combination.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
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